molecular formula C11H8BrN B1445185 8-Bromo-2-vinylquinoline CAS No. 1208864-37-2

8-Bromo-2-vinylquinoline

Cat. No. B1445185
CAS RN: 1208864-37-2
M. Wt: 234.09 g/mol
InChI Key: SZWBYWASQUJBOD-UHFFFAOYSA-N
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Description

8-Bromo-2-vinylquinoline is a chemical compound with the molecular formula C11H8BrN. It is a derivative of quinoline, a class of compounds that have been widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-2-vinylquinoline, often involves α,β-unsaturated aldehydes. The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 8-Bromo-2-vinylquinoline is similar to that of 2,8-bis(trifluoromethyl)-4-vinylquinoline, which has been established through X-ray crystal structure analysis . The structure of 2-Vinylquinoline, a related compound, can also provide insights into the structure of 8-Bromo-2-vinylquinoline .


Physical And Chemical Properties Analysis

8-Bromo-2-vinylquinoline has a molecular weight of 234.09 g/mol. Compounds containing the 8-hydroxyquinoline moiety, which is structurally similar to 8-Bromo-2-vinylquinoline, are known to possess a rich diversity of physical, chemical, and biological properties .

Scientific Research Applications

Photoremovable Protecting Groups for Physiological Studies

8-Bromo-2-vinylquinoline and its derivatives have been investigated for their role as photoremovable protecting groups, especially in the context of physiological studies. One derivative, 8-Bromo-7-hydroxyquinoline (BHQ), demonstrates efficient photolysis under both classic one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for studies that require precise temporal and spatial control in living tissues. BHQ shows promise for its application in caging bioactive molecules like neurotransmitters, nucleic acids, and drugs due to its stability, water solubility, low fluorescence, and synthetic accessibility (Zhu et al., 2006).

Ruthenium Quinoline Complexes in Catalysis

Research into ruthenium complexes with derivatives of 8-vinylquinoline, such as 8-vinylquinoline itself, has been conducted to explore their potential as novel metathesis catalysts. These catalysts, with their five-membered chelate rings, are synthesized via ligand exchange reactions and have shown specific structures and reactivity patterns that make them valuable in the field of organometallic chemistry (Barbasiewicz et al., 2006).

Reactions and Synthesis Involving 8-Vinylquinoline

The reaction of vinyloxy-pyridines and n-vinylpyridines with bromine, including 8-vinyloxyquinoline, has been investigated to understand the behavior of these compounds and their structural and vinyl group positional influence. This research aids in synthesizing new compounds and understanding the reaction mechanisms of vinyl derivatives of quinolines (Tyrina et al., 1971).

Applications in Antimalarial Research

There is significant interest in the synthesis and evaluation of 2-vinylquinolines, including derivatives of 8-vinylquinoline, for their antimalarial activities. Research shows that certain 2-vinylquinolines possess excellent antimalarial activities against chloroquine-resistant strains of Plasmodium falciparum, highlighting their potential in developing new antimalarial agents (Huang et al., 2019).

Photoluminescence and Metallic Complexes

Studies on the synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives, including those with vinyl groups, reveal insights into their luminescence behavior and potential applications in materials science. The research on these derivatives and their metallic complexes indicates shifts in luminescence wavelengths and potential uses in optoelectronics and related fields (Xinhua et al., 2007).

Future Directions

Vinylquinoline derivatives, including 8-Bromo-2-vinylquinoline, have shown potential pharmaceutical activity, making them promising leads for anti-diabetic screening . In addition, the synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis has been reported, suggesting potential future directions for the synthesis of 8-Bromo-2-vinylquinoline .

properties

IUPAC Name

8-bromo-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c1-2-9-7-6-8-4-3-5-10(12)11(8)13-9/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBYWASQUJBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311695
Record name 8-Bromo-2-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-vinylquinoline

CAS RN

1208864-37-2
Record name 8-Bromo-2-ethenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208864-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-ethenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,8-dibromoquinoline (1.836 g, 6.398 mmol) in THF/IPA (20 mL/10 mL) was added vinylborate (0.9428 g, 7.038 mmol) and triethylamine (0.7769 g, 7.678 mmol). The reaction mixture was purged with N2, and PdCl2(dppf) dichloromethane adduct (0.3685 g, 0.4479 mmol) was added. The reaction was stirred at 55° C. for 12 hours, then cooled to ambient temperature. The reaction mixture was diluted with EtOAc/H2O, and the organic layer was separated and concentrated to provide the crude product.
Quantity
1.836 g
Type
reactant
Reaction Step One
Name
vinylborate
Quantity
0.9428 g
Type
reactant
Reaction Step One
Quantity
0.7769 g
Type
reactant
Reaction Step One
Name
THF IPA
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3685 g
Type
catalyst
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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